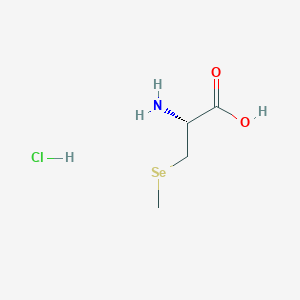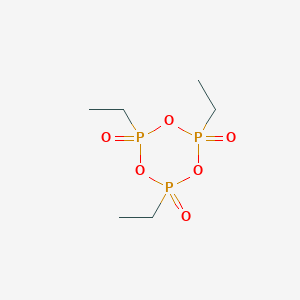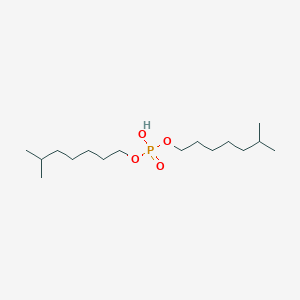![molecular formula C9H9FO3 B179412 (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 170353-20-5](/img/structure/B179412.png)
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, also known as FLUMA, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. FLUMA is a versatile compound that can be synthesized using different methods, and its unique structure has led to numerous research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been shown to undergo reactions with electrophiles such as aldehydes, ketones, and epoxides, leading to the formation of various products.
生化学的および生理学的効果
The biochemical and physiological effects of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a fluorescent probe for the detection of intracellular reactive oxygen species and has been shown to have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
The advantages of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its versatility, low toxicity, and ease of synthesis. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, and its unique structure allows for the preparation of various derivatives. However, the limitations of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of detailed studies on its biochemical and physiological effects.
将来の方向性
For (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol research include its use as a fluorescent probe for the detection of intracellular reactive oxygen species, its use as a ligand in catalysis, and its potential as a therapeutic agent for the treatment of cancer. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives with improved solubility and bioavailability could also be synthesized for further study.
合成法
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, including the Grignard reaction, the Suzuki-Miyaura coupling reaction, and the reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid. The Grignard reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid with a Grignard reagent, followed by the addition of formaldehyde. The Suzuki-Miyaura coupling reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-boronic acid with a suitable aryl halide, followed by the addition of formaldehyde. The reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has various scientific research applications, including its use as a building block for the synthesis of biologically active compounds, as a ligand in catalysis, and as a precursor for the preparation of functional materials. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a starting material for the synthesis of anti-tumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a ligand in palladium-catalyzed cross-coupling reactions and as a precursor for the preparation of fluorescent materials.
特性
CAS番号 |
170353-20-5 |
|---|---|
製品名 |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
分子式 |
C9H9FO3 |
分子量 |
184.16 g/mol |
IUPAC名 |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
InChIキー |
RBIPJOGPQYNEOY-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
正規SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
同義語 |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)Methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



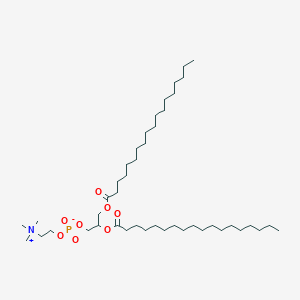
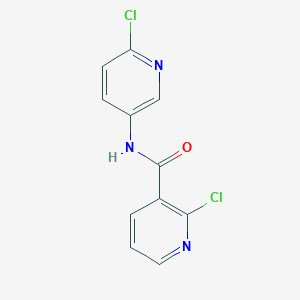
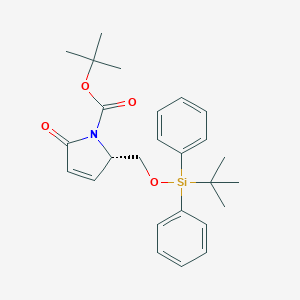
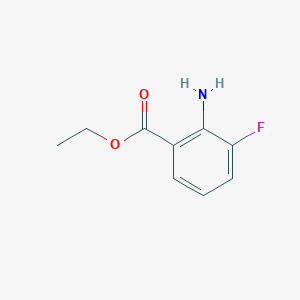
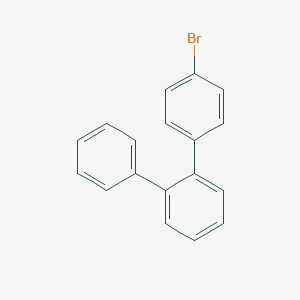
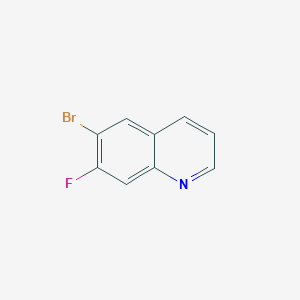
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
